molecular formula C10H14N2O B8796099 1-Phenyl-3-propylurea CAS No. 1932-38-3

1-Phenyl-3-propylurea

Cat. No. B8796099
CAS RN: 1932-38-3
M. Wt: 178.23 g/mol
InChI Key: NKOFPGOHUMCOLQ-UHFFFAOYSA-N
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Patent
US04514571

Procedure details

The procedures of Example 1 were repeated except that 5-t-butyl-3-isoxazolylcarboxamide and methylamine were replaced with n-butyramide and aniline, respectively, to give N-propyl-N'-phenylurea in 46.70% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1ON=[C:7]([C:10]([NH2:12])=O)[CH:6]=1)([CH3:4])(C)C.CN.[C:15](N)(=[O:19])CCC.[NH2:21][C:22]1C=CC=[CH:24][CH:23]=1>>[CH2:22]([NH:21][C:15]([NH:12][C:10]1[CH:4]=[CH:1][CH:5]=[CH:6][CH:7]=1)=[O:19])[CH2:23][CH3:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=NO1)C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)NC(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.